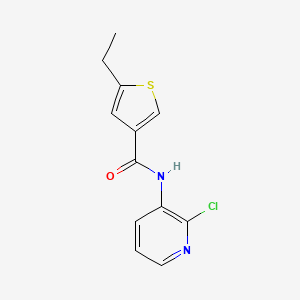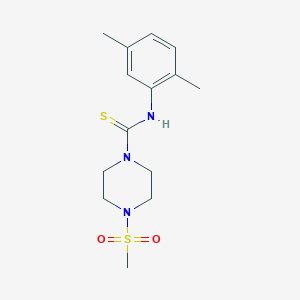
1-(4-methoxyphenyl)-5-oxo-N-2-pyrimidinyl-3-pyrrolidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves multi-step organic reactions, starting from simple precursors to achieve the final complex structure. For instance, the synthesis of related compounds often includes nucleophilic substitution reactions, ester hydrolysis, and cyclization steps to introduce the pyrrolidine core and its functional groups (Zhou et al., 2021). These methods provide a foundation for synthesizing 1-(4-methoxyphenyl)-5-oxo-N-2-pyrimidinyl-3-pyrrolidinecarboxamide by tailoring the reaction conditions and starting materials.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by X-ray crystallography, revealing the arrangement of atoms within the molecule. For related compounds, studies have shown that the crystal packing is influenced by hydrogen bonding, which dictates the overall molecular conformation (Zhou et al., 2021). Such structural insights are crucial for understanding the interaction of this compound with biological targets.
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, including acylation and transamination, which modify their functional groups and potentially their biological activity (Ostrowska et al., 1999). These reactions are influenced by the compound's chemical structure, particularly the presence of electron-withdrawing or donating groups that affect its reactivity.
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular composition and structure. X-ray crystallography studies, for instance, provide detailed information on the crystal packing and intermolecular interactions, which in turn influence the compound's physical properties (Zhou et al., 2021).
Scientific Research Applications
Medicinal Chemistry and Pharmacology Applications
1. Pharmaceutical Impurities and Proton Pump Inhibitors
- A review focused on novel methods for synthesizing omeprazole, a proton pump inhibitor, and the pharmaceutical impurities associated with proton pump inhibitors, highlights the importance of understanding and controlling impurities in drug development. This knowledge is crucial for developing safer and more effective medications (Saini et al., 2019).
2. Anti-Cancer and Anti-Inflammatory Agents
- Research on 4′-geranyloxyferulic acid, a compound with a structure involving aromatic and heteroatomic groups similar to the one you're interested in, underscores its potential as an anti-inflammatory and anti-tumor agent. This indicates the broader potential of structurally complex molecules in treating various diseases (Epifano et al., 2015).
Synthetic Methodology Applications
1. Synthesis of Heterocyclic Compounds
- A review article discussing the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds and their applications highlights the importance of hybrid catalysts in creating complex organic molecules. This reflects on the utility of advanced synthetic techniques in developing new compounds with potential pharmaceutical applications (Parmar et al., 2023).
2. Environmental and Safety Considerations
- The study on brominated flame retardants and their hydroxylated derivatives, including their neurotoxicity, provides a perspective on environmental and health safety considerations of chemical compounds. This research area is critical for assessing the impact of synthetic compounds beyond their intended applications (Dingemans et al., 2011).
properties
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-pyrimidin-2-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-23-13-5-3-12(4-6-13)20-10-11(9-14(20)21)15(22)19-16-17-7-2-8-18-16/h2-8,11H,9-10H2,1H3,(H,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHVFCWADMIALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629379.png)
![3-[(difluoromethyl)thio]-4-(2-isopropylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4629383.png)
![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-2-imino-2H-chromene-3-carboxamide](/img/structure/B4629384.png)
![9-tert-butyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629385.png)
![4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4629404.png)
![{3-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4629409.png)


![2-{[4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4629420.png)
![ethyl 6-ethyl-2-[({[4-(2-naphthyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629429.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B4629433.png)
![3-(5-{4-[bis(2-bromoethyl)amino]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4629434.png)
![4-(3-chloro-4-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4629442.png)
![4-isopropoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4629476.png)